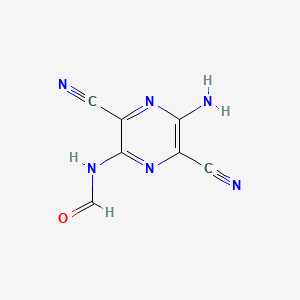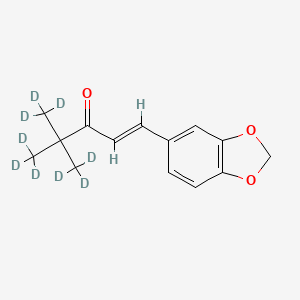![molecular formula C10H9ClN4O2S B584230 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester CAS No. 1251716-80-9](/img/structure/B584230.png)
2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as methyl 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylate . It has a molecular weight of 284.73 . The compound appears as a yellow to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN4O2S/c1-5-13-7(11)3-8(14-5)15-10-12-4-6(18-10)9(16)17-2/h3-4H,1-2H3,(H,12,13,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Pharmacological Applications
This compound is a part of the diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, which is a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit various pharmacological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Anticancer Applications
Pyrimidine derivatives, which this compound is a part of, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been used in the modulation of myeloid leukemia, with drugs like imatinib, Dasatinib and nilotinib being pyrimidine-based and well-established treatments for leukemia .
Antimicrobial Applications
Pyrimidine derivatives have also been reported to have antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs.
Antifungal Applications
In addition to their antimicrobial properties, pyrimidine derivatives have also been reported to have antifungal properties . This could potentially make them useful in the treatment of various fungal infections.
Antiparasitic Applications
Pyrimidine derivatives have been reported to have antiparasitic properties . This could potentially make them useful in the treatment of various parasitic infections.
Diuretic Applications
Pyrimidine derivatives have been reported to have diuretic properties . This could potentially make them useful in the treatment of conditions that require increased urine production.
Antitumor Applications
Pyrimidine derivatives have been reported to have antitumor properties . This could potentially make them useful in the treatment of various types of tumors.
Antifilarial Applications
Pyrimidine derivatives have been reported to have antifilarial properties . This could potentially make them useful in the treatment of filarial infections.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain kinases , which are enzymes that modify other proteins by chemically adding phosphate groups. This process, known as phosphorylation, is a fundamental mechanism in transmitting signals within cells and regulating cellular activity.
Mode of Action
This could inhibit the function of the target proteins, leading to changes in cellular signaling pathways .
Biochemical Pathways
If the compound does indeed inhibit kinases, it could impact a variety of cellular processes, including cell growth, division, and death, as well as immune responses and intercellular communication .
Result of Action
If the compound acts as a kinase inhibitor, it could potentially halt cell growth or division, induce cell death, or modulate immune responses .
properties
IUPAC Name |
methyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S/c1-5-13-7(11)3-8(14-5)15-10-12-4-6(18-10)9(16)17-2/h3-4H,1-2H3,(H,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEKRDVMLSIHBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester](/img/structure/B584147.png)


![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,5-diol](/img/structure/B584154.png)


![2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-5-yl]benzamide](/img/structure/B584157.png)
![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B584160.png)
![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,6-diol](/img/structure/B584169.png)